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An In-Depth Technical Guide to N,N,3-Trimethylazetidin-3-amine Dihydrochloride: A

Versatile Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,N,3-Trimethylazetidin-3-amine
dihydrochloride, tailored for researchers, medicinal chemists, and drug development

professionals. We will move beyond a simple recitation of facts to explore the causality behind

its synthesis, characterization, and application, offering field-proven insights into its handling

and utility as a strategic molecular scaffold.

Introduction: The Strategic Value of the Azetidine
Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a

privileged scaffold in medicinal chemistry.[1][2] Its strained ring system imparts unique

conformational rigidity and serves as a versatile bioisosteric replacement for more common

groups like piperidines or pyrrolidines, often leading to improved physicochemical properties

such as aqueous solubility and metabolic stability. Azetidine derivatives are integral

components of molecules exhibiting a wide array of biological activities, including antibacterial,

anticancer, and anti-inflammatory properties.[1][3][4] N,N,3-Trimethylazetidin-3-amine
dihydrochloride represents a highly functionalized and strategically important member of this
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class, offering multiple points for synthetic diversification. This guide will serve as a definitive

resource for its scientific understanding and practical application.

Section 1: Core Molecular Identity and
Physicochemical Properties
The formal IUPAC name for the compound is N,N,3-trimethylazetidin-3-amine
dihydrochloride. It is crucial to recognize that this compound is supplied as a dihydrochloride

salt, meaning both the endocyclic azetidine nitrogen and the exocyclic dimethylamino nitrogen

are protonated. This salt form significantly influences its physical properties, particularly

enhancing its solubility in polar solvents and its stability, though it also increases its

hygroscopicity.

Chemical Structure
Caption: Structure of N,N,3-Trimethylazetidin-3-amine dihydrochloride.

Physicochemical Data Summary
The following table summarizes the key properties of this compound, compiled from various

chemical suppliers and databases.
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Property Value Source(s)

CAS Number 133891-76-6 [5]

Molecular Formula C₆H₁₆Cl₂N₂ [5]

Molecular Weight 187.11 g/mol [5]

Appearance Solid / Crystalline Powder

Purity Typically ≥97%

Solubility
Soluble in water and polar

organic solvents like methanol.
[6]

Storage Temperature
Room temperature, under inert

atmosphere.
[5]

Hygroscopicity
Hygroscopic; readily absorbs

moisture from the air.[7][8]
-

Section 2: Retrosynthetic Analysis and Plausible
Synthesis Pathway
The synthesis of functionalized azetidines is a non-trivial task due to the inherent ring strain of

the four-membered heterocycle.[1] A logical synthetic approach to N,N,3-Trimethylazetidin-3-

amine would involve the construction of a 3-aminoazetidine precursor followed by exhaustive

methylation.

Proposed Synthetic Workflow
A common and effective strategy for building the azetidine core starts from 3-amino-1-propanol

or related 3-halopropylamines.[9] The key steps involve protecting the amine, activating the

hydroxyl group (e.g., as a tosylate), and then inducing an intramolecular cyclization.

1. 3-Amino-3-methyl-1-propanol N-Protection
(e.g., Boc₂O)

Protect Amine Hydroxyl Activation
(e.g., TsCl, Pyridine)

Form Tosylate Intramolecular
Cyclization (Base)

Form Azetidine Ring Boc Deprotection
(e.g., TFA or HCl)

Remove Boc Group Reductive Amination
(Formaldehyde, NaBH(OAc)₃)

Exhaustive Methylation Salt Formation
(HCl in Ether)

Isolate as Salt N,N,3-Trimethylazetidin-3-amine
dihydrochloride

Click to download full resolution via product page
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Caption: Plausible synthetic workflow for the target compound.

Causality Behind Experimental Choices:

N-Protection: The initial amine must be protected (e.g., as a Boc-carbamate) to prevent it

from acting as a nucleophile during the subsequent activation of the hydroxyl group. This

ensures regioselectivity.

Hydroxyl Activation: Converting the primary alcohol to a better leaving group, such as a

tosylate, is essential. This transforms the oxygen from a poor leaving group (⁻OH) into an

excellent one (⁻OTs), facilitating the subsequent nucleophilic attack.

Intramolecular Cyclization: The use of a strong, non-nucleophilic base deprotonates the

protected amine's nitrogen (if it's a secondary amine precursor) or, more commonly, the Boc-

protected nitrogen is sufficiently nucleophilic to displace the tosylate in an intramolecular Sₙ2

reaction to form the strained four-membered ring.

Exhaustive Methylation: Reductive amination using formaldehyde as the carbon source and

a mild reducing agent like sodium triacetoxyborohydride is a highly efficient and controlled

method for converting a primary amine to a dimethylamino group without over-alkylation to a

quaternary ammonium salt.[10][11]

Salt Formation: The final free base is often an oil and can be unstable. Converting it to the

dihydrochloride salt with ethereal HCl provides a stable, solid, and easily handleable product.

Section 3: Analytical Characterization - A Self-
Validating System
Confirming the identity and purity of N,N,3-Trimethylazetidin-3-amine dihydrochloride is

paramount. A combination of spectroscopic techniques provides a robust, self-validating

dataset.

Predicted Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.youtube.com/watch?v=28pnNQJVCV0
https://www.quora.com/What-is-the-procedure-for-the-synthesis-of-tertiary-amines-in-the-lab-amines-chemistry
https://www.benchchem.com/product/b161290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Feature
Predicted Chemical
Shift / Value

Rationale

¹H NMR N⁺-H protons (2H)
δ 9.0 - 12.0 ppm (very

broad s)

Acidic protons on

positively charged

nitrogens, extensive

hydrogen bonding,

D₂O exchangeable.

[12]

Azetidine CH₂ (4H) δ 3.5 - 4.5 ppm (m)

Protons on carbons

adjacent to a

positively charged

nitrogen are

significantly

deshielded. Complex

splitting due to

diastereotopicity.

N⁺-(CH₃ )₂ (6H) δ ~3.0 ppm (s)

Singlet for the two

chemically equivalent

methyl groups on the

exocyclic nitrogen.

Ring C-CH₃ (3H) δ ~1.5 ppm (s)

Singlet for the methyl

group attached to the

quaternary C3

position of the ring.

¹³C NMR Azetidine CH₂ (2C) δ ~50-60 ppm

Carbons adjacent to

the endocyclic

nitrogen.

Quaternary C3 δ ~60-70 ppm

Quaternary carbon

attached to two

nitrogen atoms and a

methyl group.

N⁺-(CH₃)₂ (2C) δ ~40-50 ppm
Carbons of the

dimethylamino group.
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Ring C-CH₃ (1C) δ ~20-25 ppm
Carbon of the methyl

group on the ring.

Mass Spec (ESI+) [M+H]⁺ m/z 115.12

Corresponds to the

molecular weight of

the free base

(C₆H₁₄N₂) plus a

proton.

[M-CH₃]⁺ m/z 100.10

A common

fragmentation pattern

involving the loss of a

methyl group.

[CH₂=N(CH₃)₂]⁺ m/z 58.06

Characteristic

fragment from

cleavage of the C3-N

bond, forming a stable

iminium ion.[13]

IR Spectroscopy N⁺-H Stretch
2400-3000 cm⁻¹ (very

broad, strong)

Characteristic of

ammonium

hydrochloride salts.

C-H Stretch
2850-2980 cm⁻¹

(medium-strong)

Aliphatic C-H

stretching from methyl

and methylene

groups.

C-N Stretch
1000-1250 cm⁻¹

(medium)

Stretching vibrations

of the carbon-nitrogen

bonds in the molecule.

[12]

Section 4: Applications in Drug Development
N,N,3-Trimethylazetidin-3-amine dihydrochloride is not an active pharmaceutical ingredient

itself but rather a valuable building block. Its utility stems from the strategic combination of its

structural features.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.docbrown.info/page06/spectra2/trimethylamine-ms.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.benchchem.com/product/b161290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N,N,3-Trimethylazetidin-3-amine
(Core Scaffold) Imparts Favorable Properties:Provides Synthetic Handles:

Increased Solubility Metabolic Stability Conformational RigidityEndocyclic Nitrogen
(Secondary Amine Functionality)

Exocyclic Tertiary Amine
(Basic Center, H-bond acceptor)

Quaternary C3-Center
(Steric Influence, Vector)

Click to download full resolution via product page

Caption: Strategic value of the scaffold in drug design.

Vectorial Projection: The gem-dimethylamino and methyl groups at the C3 position create a

defined three-dimensional vector. When incorporated into a larger molecule, this allows

chemists to project substituents into specific regions of a biological target's binding pocket.

Modulation of Basicity: The molecule contains two basic centers with different pKa values.

The exocyclic tertiary amine can be used as a basic handle to improve solubility or engage in

hydrogen bonding, while the endocyclic nitrogen provides a reactive site for further

elaboration.

Scaffold Hopping and Bioisosterism: The azetidine core can replace larger, more flexible, or

more lipophilic rings (like piperidine), a strategy known as "scaffold hopping." This can fine-

tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion)

properties.

Section 5: Field-Proven Experimental Protocols
Protocol 1: Handling and Storage of a Hygroscopic
Amine Salt
Trustworthiness: Amine hydrochlorides are notoriously hygroscopic, meaning they readily

absorb water from the atmosphere.[7][8] Improper handling can lead to the formation of a sticky

solid, inaccurate weighing, and potential degradation.[14] This protocol ensures the integrity of

the material.
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Acclimatization: Before opening, allow the sealed container to warm to ambient laboratory

temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture

onto the cold solid.

Inert Atmosphere Operations: Whenever possible, handle the solid inside a glove box or

glove bag with a dry nitrogen or argon atmosphere.

Rapid Weighing: If an inert atmosphere is not available, open the container for the briefest

possible time. Use a clean, dry spatula and weigh the required amount into a pre-tared,

sealed vial. Do not leave the main container open to the air.

Storage: Tightly reseal the primary container immediately after use. For long-term storage,

place the container inside a secondary sealed bag or desiccator containing a drying agent

like silica gel or Drierite. Store at room temperature as recommended.[5]

Protocol 2: Representative N-Arylation via Buchwald-
Hartwig Coupling
Expertise: This protocol demonstrates the utility of the endocyclic secondary amine as a

nucleophile in a modern cross-coupling reaction, a common step in drug development. The

choice of ligand, base, and solvent is critical for success with this sterically hindered amine.

Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), N,N,3-
Trimethylazetidin-3-amine dihydrochloride (1.2 eq.), a palladium catalyst such as

Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).

Inerting: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to

ensure an inert atmosphere.

Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by the addition of

a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.5 eq.). The base is

crucial for deprotonating the ammonium salt to generate the free amine in situ and to

facilitate the catalytic cycle.

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction

progress by TLC or LC-MS.
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Workup: After completion, cool the reaction to room temperature. Quench carefully with

water and extract the product with an organic solvent like ethyl acetate. Wash the combined

organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification: Purify the crude product via flash column chromatography on silica gel to yield

the desired N-arylated tertiary amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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